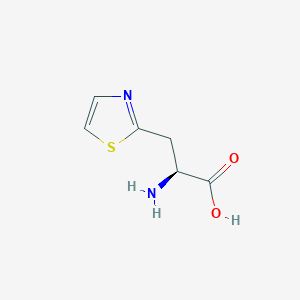

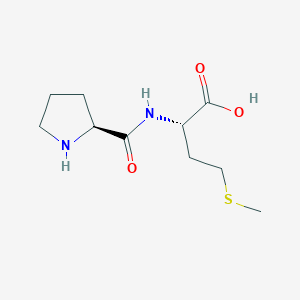

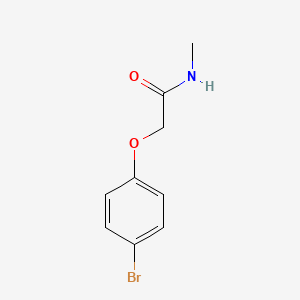

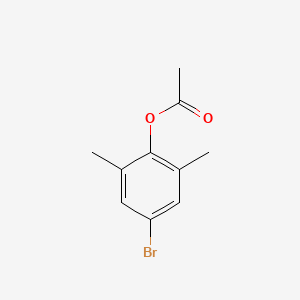

![molecular formula C10H13NO3 B1277852 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol CAS No. 4384-99-0](/img/structure/B1277852.png)

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

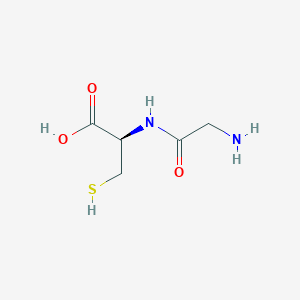

The first paper describes the use of commercial amino alcohols as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP) of 2-methyl-N-p-toluenesulfonyl aziridine . The amino alcohols used in this study, namely 2-(methyl amino)ethanol and diethanolamine, are shown to initiate polymerization without the need for protecting the hydroxyl groups. This suggests that similar amino alcohols, such as 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol, could potentially be used in similar polymerization reactions to create telechelic polymers with controlled molar masses and narrow dispersities.

Molecular Structure Analysis

While the molecular structure of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol is not analyzed in the provided papers, the structure of amino alcohols typically includes an amino group and a hydroxyl group attached to an alkyl chain. The presence of these functional groups allows for various chemical reactions, such as the formation of polymers described in the first paper .

Chemical Reactions Analysis

The second paper discusses the stereoselective synthesis of tetrahydrobenzo[a]pyrrolizidines through an amine-induced ring-opening reaction followed by a TiCl4-catalyzed intramolecular Diels-Alder reaction . This indicates that amino alcohols can participate in ring-opening reactions and subsequent cyclization to form complex heterocyclic structures. The amino alcohol acts as a nucleophile in the ring-opening step, which could be relevant to the reactivity of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol in similar contexts.

Physical and Chemical Properties Analysis

Neither paper provides specific information on the physical and chemical properties of 2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol. However, amino alcohols generally have properties that are influenced by their ability to engage in hydrogen bonding due to the presence of both amino and hydroxyl groups. This can affect their solubility, boiling points, and reactivity. The papers suggest that amino alcohols can be used without protection of the hydroxyl group in certain reactions, indicating a level of chemical stability under those conditions .

Aplicaciones Científicas De Investigación

-

Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)

- Scientific Field: Organic Chemistry

- Application Summary: These compounds are studied for their potential inhibitory effects on cholinesterases and lipoxygenase enzymes .

- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes: The studied compounds exhibited moderate to weak inhibition of the mentioned enzymes .

-

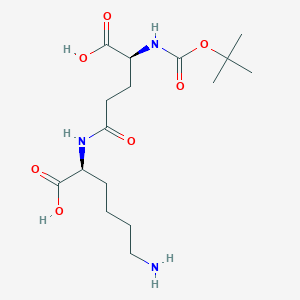

Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine

- Scientific Field: Organic Chemistry

- Application Summary: This compound is synthesized using 2,3-dihydroxybenzoic acid as the initial material .

- Methods of Application: The synthesis involves alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .

- Results or Outcomes: The overall yield of the synthesis was 35%. The structure of the product was characterized by 1H-NMR analysis .

-

Synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

- Scientific Field: Organic Chemistry

- Application Summary: This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes: The product is sold “as-is” without any representation or warranty .

-

Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl(piperazin-1-yl)methanone

- Scientific Field: Organic Chemistry

- Application Summary: This compound is part of the synthesis process for Doxazosin .

- Methods of Application: The synthesis involves several steps, including bromination, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetylchloride piperidine .

- Results or Outcomes: The synthesis process was improved by choosing the proper solvent and reaction temperature .

-

Synthesis of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide

- Scientific Field: Crystallography

- Application Summary: This compound’s crystal structure was studied .

- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes: The crystal structure was determined, with the following parameters: a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)°, V = 758.0 Å .

-

Synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde

- Scientific Field: Organic Chemistry

- Application Summary: This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

- Methods of Application: The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes: The product is sold “as-is” without any representation or warranty .

Propiedades

IUPAC Name |

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5,8,12H,3-4,6,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXFUGHWZSOHMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398959 |

Source

|

| Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol | |

CAS RN |

4384-99-0 |

Source

|

| Record name | 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.